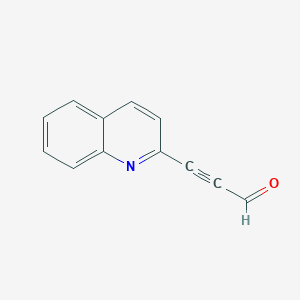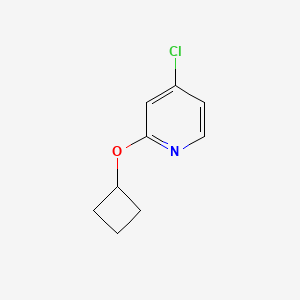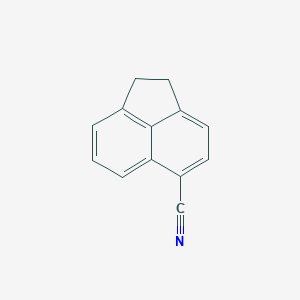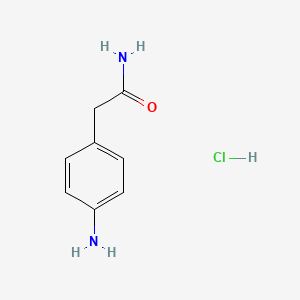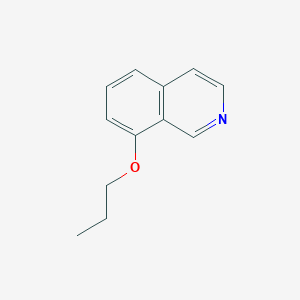
8-Propoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Propoxyisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids The structure of this compound consists of a benzene ring fused to a pyridine ring, with a propoxy group attached to the eighth position of the isoquinoline nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Propoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then cyclized and dehydrogenated to yield isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves catalytic processes to enhance yield and purity. Metal catalysts such as palladium or copper are commonly used to facilitate the cyclization and dehydrogenation steps . Additionally, advancements in green chemistry have led to the development of catalyst-free processes in water, which are more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Propoxyisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, peracetic acid.
Reduction: Hydrogen gas, platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives at specific positions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 8-Propoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to act as metal ion chelators, which can disrupt metal homeostasis in cells . This property is particularly useful in the development of anticancer and antimicrobial agents. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
Quinoline: A nitrogen-based heterocyclic compound with applications in medicinal and industrial chemistry.
Isoquinoline: The parent compound of 8-Propoxyisoquinoline, with similar chemical properties and reactivity.
Uniqueness of this compound: this compound stands out due to the presence of the propoxy group at the eighth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity.
Eigenschaften
CAS-Nummer |
820238-28-6 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
8-propoxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-6-7-13-9-11(10)12/h3-7,9H,2,8H2,1H3 |
InChI-Schlüssel |
AXVXSMGICGHCAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC2=C1C=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


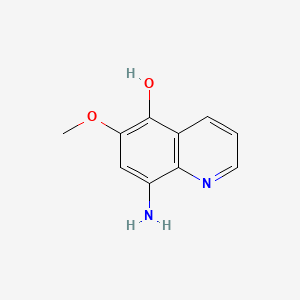
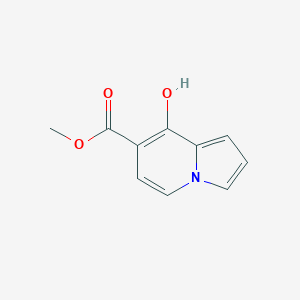
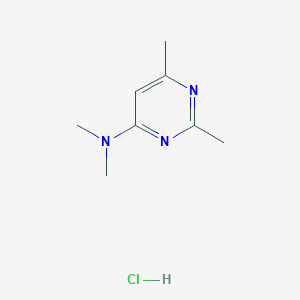
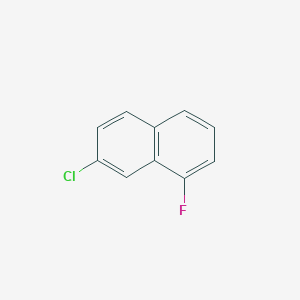
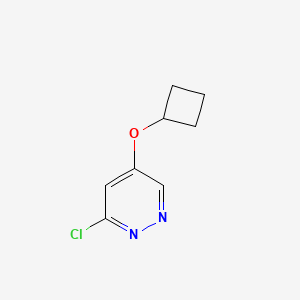
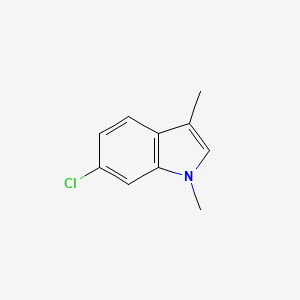
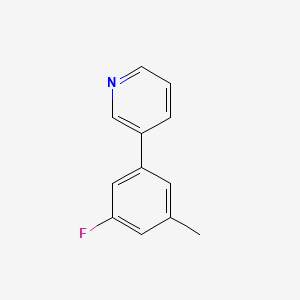
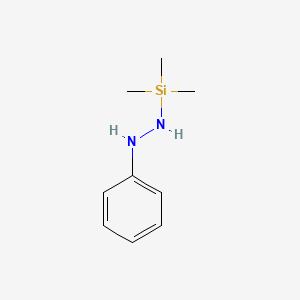
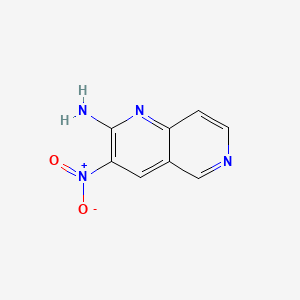
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
